![molecular formula C15H19NO6 B176894 (R)-β-[[(Tertio-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoïque CAS No. 162240-68-8](/img/structure/B176894.png)
(R)-β-[[(Tertio-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid” is a compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis, particularly for amines . The compound also contains a benzodioxole and propanoic acid group .
Chemical Reactions Analysis
The Boc group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .
Applications De Recherche Scientifique
Utilisé comme groupe protecteur en synthèse organique
Le groupe tertio-butoxycarbonyl (Boc) dans ce composé est un groupe protecteur couramment utilisé en synthèse organique . Il peut être ajouté aux amines en conditions aqueuses en utilisant du dicarbonate de di-tertio-butyle en présence d'une base telle que l'hydroxyde de sodium . Le groupe BOC peut être éliminé avec des acides forts tels que l'acide trifluoroacétique dans le dichlorométhane, ou avec du HCl dans le méthanol .
Application dans la synthèse de dipeptides
Ce composé peut être utilisé comme matière de départ dans la synthèse de dipeptides . Les acides aminés protégés par le tertio-butoxycarbonyl (Boc-AAILs) dérivés de ce composé peuvent être utilisés avec des réactifs de couplage couramment utilisés pour former des dipeptides .
Utilisé dans la synthèse de liquides ioniques d'acides aminés (AAILs)
Ce composé peut être utilisé pour préparer une série de liquides ioniques à température ambiante dérivés d'acides aminés protégés par le tertio-butoxycarbonyl (Boc-AAILs) disponibles dans le commerce . Ces liquides ioniques ont des applications potentielles dans divers domaines de la synthèse organique .
Utilisé dans le développement de nouveaux liquides ioniques à température ambiante (RTILs)
Le composé peut être utilisé dans le développement de nouveaux liquides ioniques à température ambiante (RTILs) constitués du cation 1-éthyl-3-méthylimidazolium et des anions d'acides aminés protégés par le tertio-butoxycarbonyl (Boc) disponibles dans le commerce
Orientations Futures
The use of Boc-protected amino acid ionic liquids (Boc-AAILs), such as “®-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid”, has been explored in dipeptide synthesis . The Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . This suggests potential future directions in peptide synthesis using Boc-AAILs.
Mécanisme D'action
Target of Action
The tert-butoxycarbonyl (boc) group is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound may interact with amines in biological systems.
Mode of Action
The compound contains a Boc group, which can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound may interact with its targets through the addition and removal of the Boc group.
Pharmacokinetics
The boc group is known to be stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis , which suggests that the compound may have good stability and bioavailability.
Action Environment
The stability of the boc group to nucleophilic reagents, hydrogenolysis, and base hydrolysis suggests that the compound may be stable under a variety of environmental conditions.
Propriétés
IUPAC Name |
(3R)-3-(1,3-benzodioxol-5-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-15(2,3)22-14(19)16-10(7-13(17)18)9-4-5-11-12(6-9)21-8-20-11/h4-6,10H,7-8H2,1-3H3,(H,16,19)(H,17,18)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQWIQGAZKFCDC-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC2=C(C=C1)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC2=C(C=C1)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





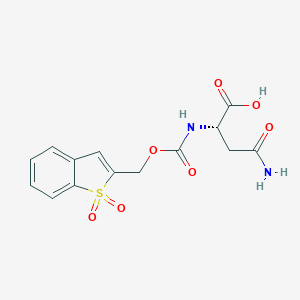
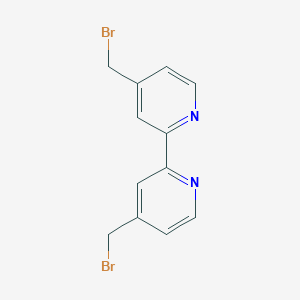
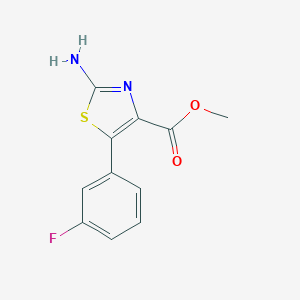
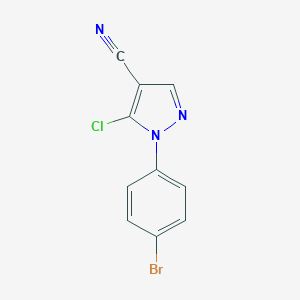
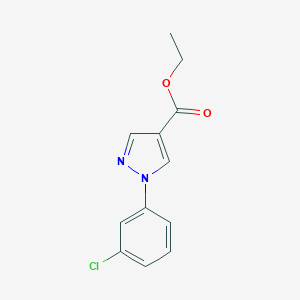
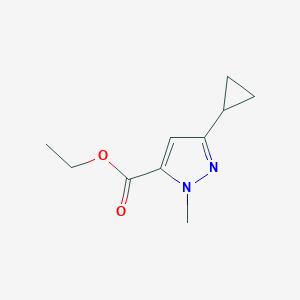
![Ethyl furo[2,3-c]pyridine-2-carboxylate](/img/structure/B176834.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B176838.png)
